N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
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Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.19507097 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of benzodioxole and piperazine moieties. Its molecular formula is C26H33N3O4, and it has a molecular weight of approximately 441.56 g/mol. The structural diversity provided by these functional groups contributes to its varied biological activities.
1. Anticancer Activity
Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa cells. In one study, a related compound demonstrated an IC50 value of 219 µM against HeLa cells, indicating potent cytotoxicity at higher concentrations .
2. Anti-inflammatory Properties
Benzodioxole derivatives are also known for their anti-inflammatory effects. A study highlighted the ability of certain benzodioxole compounds to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, compounds were found to have IC50 values ranging from 0.725 µM to 3.34 µM against COX1 and COX2 enzymes, suggesting their potential as anti-inflammatory agents .
3. Antidiabetic Effects
In vivo studies have shown that some benzodioxole derivatives can inhibit α-amylase activity, an important target for managing diabetes. Compounds exhibited IC50 values of 0.68 µM and 0.85 µM against α-amylase while demonstrating negligible cytotoxicity towards normal cell lines (IC50 > 150 µM), indicating their safety profile .
The biological activities of this compound can be attributed to its interactions with various molecular targets:
- Cyclooxygenase Inhibition : The compound's ability to inhibit COX enzymes is critical for its anti-inflammatory effects.
- Cell Cycle Arrest : Studies suggest that benzodioxole derivatives may induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzodioxole derivatives:
Study | Compound Tested | Activity | IC50 Value |
---|---|---|---|
Benzodioxole Derivative | Anticancer (HeLa) | 219 µM | |
Benzodioxole Derivative | COX1 Inhibition | 0.725 µM | |
Benzodioxole Derivative | α-Amylase Inhibition | 0.68 µM |
These findings emphasize the compound's potential across various therapeutic areas.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-27(20-7-9-24-26(15-20)35-18-33-24)28-16-22(19-6-8-23-25(14-19)34-17-32-23)30-12-10-29(11-13-30)21-4-2-1-3-5-21/h1-9,14-15,22H,10-13,16-18H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPPODYZAQGBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.